Bromoacetone Bromoacetone Bromoacetone appears as a clear colorless liquid turning violet on standing, even in the absence of air, and decomposing to a black resinous mass on long standing. Denser than water and poorly soluble in water. Hence sinks in water. A violent lachrymator--low concentrations are very irritating to the eyes; high concentrations or prolonged exposure at lower concentrations may have adverse health effects. Very toxic by inhalation. Contact with the liquid causes painful burns. Used as a chemical war gas.
Bromoacetone is an alpha-bromoketone that is acetone in which one of the hydrogens is replaced by a bromine atom. A poweful lachrymator, it was formerly used as a chemical weapon. It has a role as a lachrymator. It is functionally related to an acetone.
Bromoacetone is a natural product found in Asparagopsis taxiformis with data available.
Bromoacetone is an organobromide compound. It is a lachrymatory agent and was used in World War I as a chemical weapon (called BA by British and B-Stoff by Germans) and later as a riot control agent. Today it is considered obsolete (due to its toxicity) and is no longer in use for riot control purposes, but is a useful reagent in organic synthesis. Bromoacetone is prepared by combining bromine and acetone with a catalytic acid such as sulfuric acid. Bromoacetone has been shown to be a by-product of drinking water treatment using chlorine dioxide and chloramines in water high in bromide concentrations. Bromoacetone is found in the essential oil of a seaweed species (Asparagopsis taxiformis) that grows in the ocean around the Hawaiian Islands. Bromoacetone is structurally similar to chloroacetone. Both chemicals are irritants however, data suggest that bromoacetone is more toxic than chloroacetone. As a chemical warfare or riot control agent, bromoacetone is/was considered to be a rapid acting casualty producing agent capable of causing casualties within minutes of dissemination. Eye exposure to as little as 1 mg can cause pain and irritation. Inhalation of as little as 2-5 mg can cause coughing, nose and throat irritation and congestion. Inhalation of higher concentrations may lead to severe sore throat, nasal congestion and serious discomfort. Skin contact with as little as 2-30 mg can produce irritation, itching, swelling and general discomfort. Skin exposure to 50-100mg may lead to blisters.
Brand Name: Vulcanchem
CAS No.: 598-31-2
VCID: VC21255542
InChI: InChI=1S/C3H5BrO/c1-3(5)2-4/h2H2,1H3
SMILES: CC(=O)CBr
Molecular Formula: C3H5BrO
Molecular Weight: 136.98 g/mol

Bromoacetone

CAS No.: 598-31-2

Cat. No.: VC21255542

Molecular Formula: C3H5BrO

Molecular Weight: 136.98 g/mol

* For research use only. Not for human or veterinary use.

Bromoacetone - 598-31-2

Specification

Description Bromoacetone appears as a clear colorless liquid turning violet on standing, even in the absence of air, and decomposing to a black resinous mass on long standing. Denser than water and poorly soluble in water. Hence sinks in water. A violent lachrymator--low concentrations are very irritating to the eyes; high concentrations or prolonged exposure at lower concentrations may have adverse health effects. Very toxic by inhalation. Contact with the liquid causes painful burns. Used as a chemical war gas.
Bromoacetone is an alpha-bromoketone that is acetone in which one of the hydrogens is replaced by a bromine atom. A poweful lachrymator, it was formerly used as a chemical weapon. It has a role as a lachrymator. It is functionally related to an acetone.
Bromoacetone is a natural product found in Asparagopsis taxiformis with data available.
Bromoacetone is an organobromide compound. It is a lachrymatory agent and was used in World War I as a chemical weapon (called BA by British and B-Stoff by Germans) and later as a riot control agent. Today it is considered obsolete (due to its toxicity) and is no longer in use for riot control purposes, but is a useful reagent in organic synthesis. Bromoacetone is prepared by combining bromine and acetone with a catalytic acid such as sulfuric acid. Bromoacetone has been shown to be a by-product of drinking water treatment using chlorine dioxide and chloramines in water high in bromide concentrations. Bromoacetone is found in the essential oil of a seaweed species (Asparagopsis taxiformis) that grows in the ocean around the Hawaiian Islands. Bromoacetone is structurally similar to chloroacetone. Both chemicals are irritants however, data suggest that bromoacetone is more toxic than chloroacetone. As a chemical warfare or riot control agent, bromoacetone is/was considered to be a rapid acting casualty producing agent capable of causing casualties within minutes of dissemination. Eye exposure to as little as 1 mg can cause pain and irritation. Inhalation of as little as 2-5 mg can cause coughing, nose and throat irritation and congestion. Inhalation of higher concentrations may lead to severe sore throat, nasal congestion and serious discomfort. Skin contact with as little as 2-30 mg can produce irritation, itching, swelling and general discomfort. Skin exposure to 50-100mg may lead to blisters.
CAS No. 598-31-2
Molecular Formula C3H5BrO
Molecular Weight 136.98 g/mol
IUPAC Name 1-bromopropan-2-one
Standard InChI InChI=1S/C3H5BrO/c1-3(5)2-4/h2H2,1H3
Standard InChI Key VQFAIAKCILWQPZ-UHFFFAOYSA-N
SMILES CC(=O)CBr
Canonical SMILES CC(=O)CBr
Boiling Point 277 °F at 760 mmHg (USCG, 1999)
138 °C
BP: 63.5 to 64 °C at 50 mm Hg
BP: 31.5 °C at 8 mm Hg
Partial decomposition at boiling point: 136 °C
137 °C
Colorform Colorless liquid; rapidly becomes violet even in absence of air
Flash Point 124 °F (USCG, 1999)
51.1 °C
Melting Point -33.7 °F (USCG, 1999)
-36.5 °C

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